1-Chloro-3-(octylsulfanyl)propan-2-ol
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Overview
Description
1-Chloro-3-(octylsulfanyl)propan-2-ol is an organic compound with the molecular formula C11H23ClOS It is a chlorinated alcohol with an octylsulfanyl group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(octylsulfanyl)propan-2-ol can be synthesized through the reaction of 1-octanethiol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(octylsulfanyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The chlorinated carbon can be reduced to form a hydrocarbon chain.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(octylsulfanyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(octylsulfanyl)propan-2-ol involves its interaction with various molecular targets. The compound’s chlorinated and sulfanyl groups enable it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(octylsulfanyl)ethanol: Similar structure but with a shorter carbon chain.
1-Chloro-3-(hexylsulfanyl)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-Chloro-3-(decylsulfanyl)propan-2-ol: Similar structure but with a longer alkyl chain.
Uniqueness
1-Chloro-3-(octylsulfanyl)propan-2-ol is unique due to its specific combination of a chlorinated alcohol and an octylsulfanyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
4542-56-7 |
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Molecular Formula |
C11H23ClOS |
Molecular Weight |
238.82 g/mol |
IUPAC Name |
1-chloro-3-octylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11,13H,2-10H2,1H3 |
InChI Key |
JASNOKGFPPPKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC(CCl)O |
Origin of Product |
United States |
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